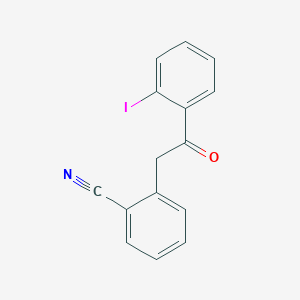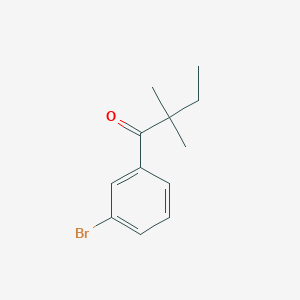
4'-Bromo-3-thiomorpholinomethyl benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Bromo-3-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It has the molecular formula C18H18BrNOS and a molecular weight of 376.3 g/mol. This compound is characterized by the presence of a bromine atom at the 4’ position and a thiomorpholinomethyl group at the 3 position of the benzophenone structure.
Preparation Methods
The synthesis of 4’-Bromo-3-thiomorpholinomethyl benzophenone typically involves the reaction of 4-bromobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4’-Bromo-3-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiomorpholine group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Bromo-3-thiomorpholinomethyl benzophenone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and protein-ligand binding.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates with potential therapeutic effects.
Industry: It is used in the development of new materials, including polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The bromine atom and thiomorpholine group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4’-Bromo-3-thiomorpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:
4’-Chloro-3-thiomorpholinomethyl benzophenone: Similar in structure but with a chlorine atom instead of bromine.
4’-Methyl-3-thiomorpholinomethyl benzophenone: Contains a methyl group instead of a bromine atom, leading to variations in its chemical behavior and applications.
4’-Nitro-3-thiomorpholinomethyl benzophenone: The presence of a nitro group can significantly alter its electronic properties and reactivity compared to the bromo derivative.
Properties
IUPAC Name |
(4-bromophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNOS/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBJJVICPJSHSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643365 |
Source


|
| Record name | (4-Bromophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-01-4 |
Source


|
| Record name | (4-Bromophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














